molecular formula CHN7 B12692331 5-Azido-5H-tetrazole CAS No. 18432-28-5

5-Azido-5H-tetrazole

Cat. No.: B12692331
CAS No.: 18432-28-5
M. Wt: 111.07 g/mol
InChI Key: FCJCEULOGKECGZ-UHFFFAOYSA-N
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Description

5-Azido-5H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with an azido group (-N₃) attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5H-tetrazole typically involves the cycloaddition reaction between organic nitriles and sodium azide. This reaction can be carried out under catalyst-free conditions in solvents like glycerol . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . These methods offer high yields and are relatively simple to perform.

Industrial Production Methods: Industrial production of this compound may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. The use of heterogeneous catalysts like FeCl₃-SiO₂ has been explored to enhance the efficiency of the reaction .

Mechanism of Action

Comparison with Similar Compounds

  • 1-Ethyl-5H-tetrazole
  • 1-Azidoethyl-5H-tetrazole
  • 5-Nitraminotetrazole

Comparison: 5-Azido-5H-tetrazole is unique due to its high nitrogen content and the presence of the azido group, which imparts high energy and reactivity. Compared to 1-Ethyl-5H-tetrazole and 1-Azidoethyl-5H-tetrazole, this compound exhibits higher sensitivity and energy content . 5-Nitraminotetrazole, on the other hand, is another high-energy compound but differs in its functional groups and specific applications .

Properties

CAS No.

18432-28-5

Molecular Formula

CHN7

Molecular Weight

111.07 g/mol

IUPAC Name

5-azido-5H-tetrazole

InChI

InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H

InChI Key

FCJCEULOGKECGZ-UHFFFAOYSA-N

Canonical SMILES

C1(N=NN=N1)N=[N+]=[N-]

Origin of Product

United States

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